CYP2E1-Mediated Free Radical Generation: 3- to 10-Fold Higher EPR Signal vs. Methylhydrazine
In reconstituted vesicular systems containing ethanol-inducible CYP2E1, the EPR signal intensity for free radical intermediates formed from 1-isopropylhydrazine was 3- to 5-fold higher than that from 1-methylhydrazine, and 3- to 10-fold higher than that from 1-ethylhydrazine [1]. This demonstrates that the branched isopropyl group markedly enhances substrate recognition and turnover by CYP2E1 relative to linear or smaller alkyl analogs.
| Evidence Dimension | Free radical generation (EPR signal intensity) |
|---|---|
| Target Compound Data | 3- to 5-fold higher than 1-methylhydrazine; 3- to 10-fold higher than 1-ethylhydrazine |
| Comparator Or Baseline | 1-Methylhydrazine and 1-ethylhydrazine |
| Quantified Difference | 3- to 10-fold increase |
| Conditions | Reconstituted vesicular systems containing CYP2E1, NADPH, and spin trap 4-POBN |
Why This Matters
This quantitative difference makes 1-isopropylhydrazine a superior probe substrate for CYP2E1 activity assays and a critical reference standard for studying alkylhydrazine-induced hepatotoxicity mechanisms.
- [1] Albano E, et al. Activation of alkylhydrazines to free radical intermediates by ethanol-inducible cytochrome P-4502E1 (CYP2E1). Biochim Biophys Acta. 1995;1243(3):414-20. View Source
